2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one
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Overview
Description
2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This compound features a benzenesulfonyl group attached to an ethenyl chain, which is further connected to a triazole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one typically involves a multi-step process. One common method starts with the preparation of the benzenesulfonyl ethenyl intermediate, which is then reacted with a triazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like acetone and catalysts such as potassium carbonate, with the reactions being carried out at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, facilitated by reagents like bromine or chlorine
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The benzenesulfonyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-thione
- 2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-amine
Uniqueness
Compared to its analogs, 2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one exhibits unique properties due to the presence of the triazolone moiety. This structural feature enhances its stability and bioactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11N3O3S |
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Molecular Weight |
265.29 g/mol |
IUPAC Name |
2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C11H11N3O3S/c1-13-9-12-14(11(13)15)7-8-18(16,17)10-5-3-2-4-6-10/h2-9H,1H3/b8-7+ |
InChI Key |
CJXKQUHAYXQJFB-BQYQJAHWSA-N |
Isomeric SMILES |
CN1C=NN(C1=O)/C=C/S(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
CN1C=NN(C1=O)C=CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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